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Compound of Interest

Compound Name: Sulfo-Cy7 carboxylic acid

Cat. No.: B12386304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy7 is a water-soluble, near-infrared (NIR) fluorescent dye that is an exceptional tool for

labeling nucleic acids. Its fluorescence emission in the NIR spectrum (750-800 nm) provides

significant advantages for a variety of applications by minimizing background autofluorescence

from biological samples and allowing for deeper tissue penetration.[1] These characteristics

make Sulfo-Cy7-labeled nucleic acids ideal for sensitive detection in complex biological

systems, including in vivo imaging.[1]

This document provides detailed protocols for the covalent labeling of nucleic acids with Sulfo-

Cy7 NHS ester, a form of the dye that readily reacts with primary amines to form a stable amide

bond.[2] As nucleic acids do not inherently contain primary amines, they must first be modified

to incorporate them. This can be achieved through the use of commercially available amino-

modified oligonucleotides or by enzymatically incorporating amino-modified nucleotides into

DNA or RNA probes.

Key Applications
Sulfo-Cy7 labeled nucleic acids are versatile tools for a range of molecular biology and drug

development applications:
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Fluorescence In Situ Hybridization (FISH): Visualize the location of specific DNA or RNA

sequences within cells and tissues with high signal-to-noise ratios.[1][2][3]

Microarray Analysis: Quantify gene expression with high sensitivity.

In Vivo and Ex Vivo Imaging: Track the biodistribution and cellular uptake of nucleic acid-

based therapeutics and diagnostic agents.[1]

Flow Cytometry: Detect and quantify specific cell populations using fluorescently labeled

probes.[3]

Electrophoretic Mobility Shift Assays (EMSA): Study protein-nucleic acid interactions with

high sensitivity.

Quantitative Data Presentation
The following table summarizes the key spectral properties of Sulfo-Cy7 and typical parameters

for labeled nucleic acids.

Parameter Typical Value Notes

Maximum Excitation

Wavelength (λex)
~750 nm

Can vary slightly depending on

the conjugation and local

environment.

Maximum Emission

Wavelength (λem)
~773 nm

Can vary slightly depending on

the conjugation and local

environment.

Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹ At the absorption maximum.

Optimal Degree of Labeling

(DOL)
1-3 dyes per 100 bases

For hybridization probes to

avoid quenching and steric

hindrance.

Purification Method Reverse-Phase HPLC

Recommended for achieving

high purity of the labeled

nucleic acid.[4][5][6]
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Experimental Protocols
Protocol 1: Labeling of Amino-Modified
Oligonucleotides
This protocol details the labeling of synthetic oligonucleotides that have been modified to

contain a primary amine.

Materials:

Amino-modified oligonucleotide (e.g., 5'-amino-modifier C6)

Sulfo-Cy7 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Nuclease-free water

Reverse-Phase HPLC (RP-HPLC) system with a C8 or C18 column[4][5]

0.1 M Triethylammonium acetate (TEAA)

Acetonitrile (ACN)

UV-Vis Spectrophotometer

Procedure:

Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free

water to a final concentration of 100-200 µM.

Dye Preparation: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous

DMF or DMSO to a concentration of 10 mg/mL.

Labeling Reaction:

In a microcentrifuge tube, combine the following:
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1 nmol of amino-modified oligonucleotide

20 µL of 0.1 M sodium bicarbonate buffer (pH 8.5)

A 10-20 fold molar excess of Sulfo-Cy7 NHS ester solution.

Vortex briefly and incubate for 2-4 hours at room temperature in the dark.

Purification by RP-HPLC:

Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using

RP-HPLC.[4][5][6]

Mobile Phase A: 0.1 M TEAA in water.

Mobile Phase B: 0.1 M TEAA in 50% ACN.

Use a linear gradient of Mobile Phase B to elute the labeled oligonucleotide.[7]

Monitor the elution at 260 nm (for the oligonucleotide) and ~750 nm (for Sulfo-Cy7). The

desired product will absorb at both wavelengths.[4]

Quantification and Degree of Labeling (DOL):

Collect the fraction corresponding to the labeled oligonucleotide and evaporate the

solvent.

Resuspend the purified product in nuclease-free water.

Measure the absorbance at 260 nm and ~750 nm.

Calculate the concentration of the oligonucleotide and the Sulfo-Cy7 dye.

The Degree of Labeling (DOL) is the molar ratio of the dye to the oligonucleotide.[8][9][10]

[11][12] An optimal DOL for hybridization probes is typically between 0.5 and 2.[8]

Protocol 2: Enzymatic Labeling of DNA Probes
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This protocol describes the incorporation of amino-modified nucleotides into a DNA probe

followed by labeling with Sulfo-Cy7.

Materials:

DNA template

DNA Polymerase (e.g., Taq polymerase for PCR)

dNTP mix

Aminoallyl-dUTP[13][14][15]

Sulfo-Cy7 NHS ester

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

DNA purification kit (e.g., spin column)

RP-HPLC system

Procedure:

Enzymatic Incorporation of Aminoallyl-dUTP:

Set up a PCR reaction using your DNA template and primers.

In the dNTP mix, substitute a portion of the dTTP with aminoallyl-dUTP. A common ratio is

1:2 to 1:3 of aminoallyl-dUTP to dTTP.[13]

Run the PCR according to the polymerase manufacturer's protocol.

Purification of Amino-Modified DNA:

Purify the PCR product using a DNA purification spin column to remove unincorporated

nucleotides, primers, and enzyme.

Elute the amino-modified DNA in a low-salt buffer or water.
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Labeling with Sulfo-Cy7:

Dry the purified amino-modified DNA in a vacuum centrifuge.

Resuspend the DNA in 20 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

Add a 10-20 fold molar excess of freshly prepared Sulfo-Cy7 NHS ester.

Incubate for 2-4 hours at room temperature in the dark.

Purification and Quantification:

Purify the Sulfo-Cy7 labeled DNA probe using RP-HPLC as described in Protocol 1.

Quantify the labeled probe and determine the degree of labeling as described in Protocol

1.

Mandatory Visualizations
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Caption: Workflows for direct and enzymatic labeling of nucleic acids.
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Caption: Signaling pathway for Fluorescence In Situ Hybridization (FISH).
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Problem Possible Cause Solution

Low Labeling Efficiency
Hydrolyzed Sulfo-Cy7 NHS

ester

Prepare fresh dye solution in

anhydrous solvent immediately

before use.

Suboptimal pH of labeling

buffer

Ensure the pH of the sodium

bicarbonate buffer is between

8.5 and 9.0.

Presence of primary amines in

buffers

Use amine-free buffers (e.g.,

phosphate or bicarbonate) for

the labeling reaction.

Poor Separation During HPLC Incorrect gradient

Optimize the acetonitrile

gradient for your specific

oligonucleotide length and

modification.

Column degradation
Use a high-quality, well-

maintained C8 or C18 column.

High Background in

Application
Incomplete removal of free dye

Ensure efficient purification by

RP-HPLC and collect only the

desired peak.

Non-specific binding of the

probe

Optimize hybridization and

wash conditions (e.g., increase

stringency).

No or Weak Fluorescent Signal Photobleaching

Minimize exposure to light

during labeling, purification,

and imaging.

Incorrect imaging settings

Use appropriate filter sets for

Sulfo-Cy7 (Excitation: ~750

nm, Emission: ~775 nm).

Over-labeling causing

quenching

Aim for a lower degree of

labeling by reducing the molar

excess of the dye in the

labeling reaction.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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